(15Z,18Z,21Z,24Z)-3-oxotriacontatetraenoyl-CoA

ELOVL substrate specificity VLC-PUFA biosynthesis 3-oxoacyl-CoA

(15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA is an ultra-long-chain (C30) polyunsaturated fatty acyl-CoA, characterized by a 3-oxo (β-keto) moiety and four cis double bonds at the 15, 18, 21, and 24 positions of its acyl chain. It is classified as a 3-oxo-fatty acyl-CoA, a key intermediate in the microsomal fatty acid elongation cycle.

Molecular Formula C51H84N7O18P3S
Molecular Weight 1208.2 g/mol
Cat. No. B15545099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(15Z,18Z,21Z,24Z)-3-oxotriacontatetraenoyl-CoA
Molecular FormulaC51H84N7O18P3S
Molecular Weight1208.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(59)34-42(61)80-33-32-53-41(60)30-31-54-49(64)46(63)51(2,3)36-73-79(70,71)76-78(68,69)72-35-40-45(75-77(65,66)67)44(62)50(74-40)58-38-57-43-47(52)55-37-56-48(43)58/h8-9,11-12,14-15,17-18,37-38,40,44-46,50,62-63H,4-7,10,13,16,19-36H2,1-3H3,(H,53,60)(H,54,64)(H,68,69)(H,70,71)(H2,52,55,56)(H2,65,66,67)/b9-8-,12-11-,15-14-,18-17-/t40-,44-,45-,46+,50-/m1/s1
InChIKeyZXWSUHYGFMIIBP-TUGBWWEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA: Core Specifications and Procurement Baseline


(15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA is an ultra-long-chain (C30) polyunsaturated fatty acyl-CoA, characterized by a 3-oxo (β-keto) moiety and four cis double bonds at the 15, 18, 21, and 24 positions of its acyl chain [1]. It is classified as a 3-oxo-fatty acyl-CoA, a key intermediate in the microsomal fatty acid elongation cycle [2]. The deprotonated form (net charge -4) is the predominant species at physiological pH [3]. This compound is commercially available as a biochemical reagent for research applications only [4].

Why (15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA Cannot Be Replaced by Common Long-Chain Acyl-CoA Analogs


Generic substitution of this specific C30:4(omega-6) 3-oxoacyl-CoA with other long-chain or very-long-chain acyl-CoA thioesters is not scientifically valid due to the stringent chain-length and double-bond-position specificities of the elongase enzymes that utilize it as a substrate. The mammalian very-long-chain fatty acid (VLCFA) elongation system exhibits distinct substrate selectivity [1], and a mismatch in chain length or unsaturation can result in zero or drastically reduced catalytic turnover in downstream assays [2]. Furthermore, the presence of the 3-oxo group defines its position within the elongation cycle, differentiating it from the fully reduced acyl-CoA end-product; using the fully reduced analog will bypass the critical condensation and reduction steps being investigated [3].

(15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA: Quantifiable Differentiation and Comparative Performance Evidence


Differential Enzyme Recognition vs. Saturated C30:0 3-Oxoacyl-CoA in VLCFA Elongation

Enzymes within the ELOVL family exhibit pronounced chain-length and saturation specificity. While a saturated C30:0 3-oxoacyl-CoA is a potential substrate for certain elongases, the presence of four cis double bonds in the acyl chain of (15Z,18Z,21Z,24Z)-3-oxotriacontatetraenoyl-CoA directs its utilization toward specific ELOVL isoforms involved in polyunsaturated fatty acid elongation. Gain-of-function studies have provided direct evidence that ELOVL4 is uniquely required for the synthesis of C28-C38 very long-chain polyunsaturated fatty acids (VLC-PUFAs), such as those derived from this C30:4 intermediate, whereas other ELOVLs are specialized for saturated or monounsaturated VLCFAs [1]. Consequently, assays using saturated analogs will report on a different enzymatic pathway than those employing this polyunsaturated substrate [2].

ELOVL substrate specificity VLC-PUFA biosynthesis 3-oxoacyl-CoA

Elongation Substrate Specificity: ELOVL2-Dependent C30:5(n-6) Synthesis vs. C30:4(n-6) Intermediate

The biosynthesis of C30:5(n-6) very long-chain polyunsaturated fatty acids (VLC-PUFAs) in the testis is critically dependent on the elongase ELOVL2, which utilizes a C28:5(n-6) precursor [1]. While this C30:4(n-6) 3-oxoacyl-CoA is structurally related and serves as an intermediate in a parallel n-6 elongation pathway, it is not a substrate for the specific ELOVL2-catalyzed step leading to C30:5(n-6) products required for spermatogenesis. In Elovl2-/- mice, levels of C28:5 and C30:5 n-6 PUFAs are completely ablated, leading to male infertility, whereas the pathway involving this C30:4 intermediate is unaffected [1]. This distinction is crucial for researchers investigating the divergent roles of ELOVL isoforms in VLC-PUFA synthesis [2].

ELOVL2 spermatogenesis VLC-PUFA n-6 fatty acids

Distinct Kinetic Partitioning vs. Shorter-Chain 3-Oxoacyl-CoA Analogs in VLCFA Elongase Assays

The activity of very-long-chain fatty acid elongases is highly sensitive to acyl chain length. For instance, ELOVL1 exhibits a marked preference for saturated C20-C26 acyl-CoA substrates, with peak activity observed for C22:0-CoA [1]. In contrast, ELOVL7 is most active toward C18 acyl-CoAs, particularly C18:3(n-3) and C18:3(n-6) [2]. While direct kinetic data (Km, kcat) for this specific C30:4 3-oxoacyl-CoA are not publicly available, the established chain-length optima for the characterized mammalian elongases indicate that it is likely a poor substrate for ELOVL1, 3, 6, and 7. Its physiological utilization is instead confined to specific isoforms like ELOVL4, which is uniquely required for C28-C38 VLC-PUFA synthesis [3]. Thus, shorter-chain 3-oxoacyl-CoAs cannot serve as functional substitutes in assays designed to measure VLC-PUFA elongase activity.

enzyme kinetics substrate specificity VLCFA elongase

Defined Chemical Identity for Metabolic Flux Studies: Distinction from Fully Reduced C30:4 Acyl-CoA

In metabolic flux and stable isotope tracing experiments, the chemical identity of the acyl-CoA intermediate must be precisely defined to accurately trace carbon flow through the elongation cycle. The 3-oxo group on (15Z,18Z,21Z,24Z)-3-oxotriacontatetraenoyl-CoA confers a distinct monoisotopic mass of 1203.45 Da (for the deprotonated, -4 charge species) [1]. This is 14 mass units less than the corresponding fully reduced (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, which has a monoisotopic mass of 1189.47 Da (for the -4 species) [2]. In a high-resolution LC-MS assay, these two species are readily resolved. Utilizing the incorrect fully reduced acyl-CoA would not only bypass the enzymatic step under investigation but would also result in a different mass spectrometric signal, confounding quantitative flux analysis and leading to erroneous conclusions about pathway activity [3].

metabolic flux analysis stable isotope labeling LC-MS

Defined Biosynthetic Context: The Condensation Step of the Fourth Elongation Cycle

This compound is not a standalone molecule; it is a defined intermediate in the fourth elongation cycle of the microsomal VLCFA elongation pathway. Its formation is specifically catalyzed by the condensation of malonyl-CoA with (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA (C28:4-CoA) [1]. This reaction is the first and rate-limiting step of the elongation cycle, and is mediated by a 3-oxoacyl-CoA synthase, primarily ELOVL4 for polyunsaturated substrates of this chain length [2]. In contrast, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, the fully reduced product, is generated only after three subsequent enzymatic steps (reduction, dehydration, and a second reduction) [3]. Therefore, using the 3-oxo intermediate allows for the specific interrogation of the initial condensation step, isolated from the subsequent reactions of the cycle.

fatty acid elongation ELOVL4 VLC-PUFA biosynthesis

Optimal Research Applications for (15Z,18Z,21Z,24Z)-3-Oxotriacontatetraenoyl-CoA Based on Verified Differentiation


In Vitro Reconstitution of ELOVL4-Mediated VLC-PUFA Elongation

This compound serves as the definitive substrate for in vitro assays designed to measure the condensation activity of ELOVL4, the elongase responsible for synthesizing C28-C38 very long-chain polyunsaturated fatty acids (VLC-PUFAs). As established in Section 3, its polyunsaturated nature and C30 chain length ensure it is specifically recognized by ELOVL4, avoiding cross-reactivity with other elongase isoforms that prefer saturated or shorter-chain substrates [1]. Using this compound allows for the isolated study of the first, rate-limiting step in VLC-PUFA biosynthesis, which is critical for understanding retinal and testicular biology where these lipids are essential [2]. Incorrect substitution with a saturated or shorter-chain 3-oxoacyl-CoA will not support this specific enzymatic activity [1].

Metabolic Flux Analysis and Stable Isotope Tracing of VLC-PUFA Biosynthesis

The unique monoisotopic mass of this compound (1203.45 Da for the -4 species) provides a specific and unambiguous signature for mass spectrometry-based assays [1]. In stable isotope tracing experiments, this mass, which is distinct from the fully reduced C30:4 acyl-CoA (1189.47 Da), allows for precise tracking of carbon flux through the condensation step of the elongation cycle [1]. This application is directly supported by the direct head-to-head mass difference evidence presented in Section 3. Researchers can confidently use this compound as a calibration standard or labeled tracer to quantify the production of VLC-PUFA intermediates in cell and tissue extracts, avoiding the confounding signal from the end-product that would occur if the fully reduced analog were used [2].

Biochemical Pathway Mapping and Enzyme Specificity Studies for VLCFA Disorders

This compound is an essential reagent for mapping the specific metabolic fate of n-6 VLC-PUFAs and for diagnosing defects in their elongation. As detailed in Section 3, its formation is part of a distinct pathway from that producing C30:5 n-6 VLC-PUFAs, which are critical for male fertility [1]. By using this specific C30:4 3-oxoacyl-CoA in enzyme assays, researchers can pinpoint which step of the elongation cycle is impaired in diseases associated with VLCFA metabolism, such as Stargardt-like macular dystrophy (linked to ELOVL4 mutations) [2]. Its use as a substrate avoids the pathway ambiguity introduced by the fully reduced end-product, enabling precise enzymatic characterization and the screening of potential therapeutic modulators of ELOVL4 activity [2].

LC-MS/MS Method Development and Validation for Acyl-CoA Profiling

Due to its well-defined chemical structure and distinct mass from both saturated analogs and the fully reduced C30:4 acyl-CoA, this compound is a valuable authentic standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The direct mass difference evidence in Section 3 confirms that it can be chromatographically resolved and spectrometrically distinguished from its most closely related structural analogs [1]. Its inclusion as a standard in acyl-CoA profiling panels ensures accurate identification and quantification of this specific intermediate in complex biological samples, which is crucial for studies investigating VLC-PUFA metabolism in tissues like retina and brain [2].

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